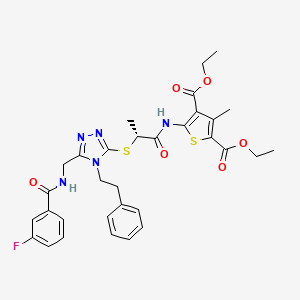
HDAC1 Degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Histone Deacetylase 1 Degrader-1 is a compound designed to target and degrade Histone Deacetylase 1, an enzyme involved in the removal of acetyl groups from lysine residues on histone proteins This process is crucial for the regulation of chromatin structure and gene expression
Métodos De Preparación
The synthesis of Histone Deacetylase 1 Degrader-1 typically involves the use of the degradation tag system, which allows for the rapid and specific degradation of Histone Deacetylase 1. This system involves the use of a small molecule that binds to Histone Deacetylase 1 and tags it for degradation by the proteasome. The synthetic route includes the preparation of the small molecule degrader, which is then conjugated to a ligand that specifically binds to Histone Deacetylase 1. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conjugation process .
Análisis De Reacciones Químicas
Histone Deacetylase 1 Degrader-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include alkyl halides and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Histone Deacetylase 1 Degrader-1 may result in the formation of a carboxylic acid, while reduction may result in the formation of an alcohol .
Aplicaciones Científicas De Investigación
Histone Deacetylase 1 Degrader-1 has several scientific research applications, including:
Chemistry: It is used to study the role of histone deacetylases in chromatin remodeling and gene expression.
Biology: It is used to investigate the function of histone deacetylases in various biological processes, such as cell differentiation and proliferation.
Medicine: It is being explored as a potential therapeutic agent for the treatment of cancer and other diseases associated with dysregulated gene expression.
Industry: It is used in the development of new drugs and therapeutic strategies targeting histone deacetylases.
Mecanismo De Acción
Histone Deacetylase 1 Degrader-1 exerts its effects by binding to Histone Deacetylase 1 and tagging it for degradation by the proteasome. This process involves the recruitment of an E3 ubiquitin ligase, which attaches ubiquitin molecules to Histone Deacetylase 1, marking it for degradation. The degradation of Histone Deacetylase 1 leads to increased acetylation of histone proteins, resulting in changes in chromatin structure and gene expression .
Comparación Con Compuestos Similares
Histone Deacetylase 1 Degrader-1 is unique in its ability to selectively degrade Histone Deacetylase 1, whereas other compounds, such as histone deacetylase inhibitors, only inhibit the activity of the enzyme. Similar compounds include:
Histone Deacetylase Inhibitors: These compounds inhibit the activity of histone deacetylases but do not degrade the enzyme. Examples include trichostatin A and vorinostat.
Other PROteolysis-TArgeting Chimeras: These compounds target other proteins for degradation. .
Histone Deacetylase 1 Degrader-1 stands out due to its specificity and efficiency in degrading Histone Deacetylase 1, making it a valuable tool for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C26H37N3O4 |
|---|---|
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
4-[[2-(1-adamantyl)acetyl]amino]-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide |
InChI |
InChI=1S/C26H37N3O4/c30-23(29-33)5-3-1-2-4-10-27-25(32)21-6-8-22(9-7-21)28-24(31)17-26-14-18-11-19(15-26)13-20(12-18)16-26/h6-9,18-20,33H,1-5,10-17H2,(H,27,32)(H,28,31)(H,29,30) |
Clave InChI |
ZNPYRXUPOTYKKV-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)C(=O)NCCCCCCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)




![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)






